N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
Overview
Description
N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound that features a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps:
Formation of the dihydroisoquinoline core: This can be achieved through the Bischler-Napieralski reaction, where phenylethanol derivatives react with nitriles in the presence of a dehydrating agent like trifluoromethanesulfonic anhydride.
Attachment of the oxopropan-2-yl group: This step involves the reaction of the dihydroisoquinoline with an appropriate acylating agent under controlled conditions.
Introduction of the methanesulfonamide group: This is typically done through sulfonylation reactions using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroisoquinoline core can undergo oxidation to form isoquinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: Various substitution reactions can be performed on the aromatic rings, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is common.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Biological Studies: The compound is used in studies related to neurodegenerative disorders and infectious diseases.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets in the body. The dihydroisoquinoline core is known to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to changes in cellular signaling pathways, which may account for its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Isoquinoline: An oxidized form of the dihydroisoquinoline core.
Methanesulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness
N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide is unique due to the combination of its dihydroisoquinoline core and methanesulfonamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15(20(23)21-13-12-16-6-4-5-7-17(16)14-21)22(27(3,24)25)18-8-10-19(26-2)11-9-18/h4-11,15H,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTGLULPDIHUGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N(C3=CC=C(C=C3)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.